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Compound of Interest

Compound Name:
3,4-Difluoro-N-methoxy-N-

methylbenzamide

Cat. No.: B060321 Get Quote

A comprehensive overview of the discovery, mechanism, and foundational synthetic protocols

of N-methoxy-N-methylamides (Weinreb amides) for researchers, scientists, and professionals

in drug development.

The quest for efficient and selective methods for carbon-carbon bond formation is a central

theme in organic synthesis. A significant breakthrough in this area was the development of the

Weinreb ketone synthesis in 1981 by Steven M. Weinreb and his graduate student, Steven

Nahm.[1][2] This methodology addresses a long-standing challenge in organic chemistry: the

controlled addition of highly reactive organometallic reagents to carboxylic acid derivatives to

produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1]

[2][3] The key to this control is the use of a unique functional group, the N-methoxy-N-

methylamide, now universally known as the Weinreb amide.[1][2]

The utility of the Weinreb amide lies in its ability to react with a single equivalent of an

organolithium or Grignard reagent to form a stable tetrahedral intermediate.[1][4] This stability

is attributed to the chelation of the metal cation between the carbonyl oxygen and the methoxy

oxygen of the amide.[1][4] This chelated intermediate prevents the collapse of the tetrahedral

intermediate and subsequent second addition of the organometallic reagent. Upon aqueous

workup, the intermediate is hydrolyzed to afford the desired ketone in high yield.[1]

Furthermore, Weinreb and Nahm also demonstrated that these amides could be readily

reduced to aldehydes using an excess of a metal hydride reagent like lithium aluminum

hydride.[1][4]
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The reliability, mild reaction conditions, and broad functional group tolerance of the Weinreb

ketone synthesis have established it as a fundamental tool in the synthetic organic chemist's

arsenal, with widespread applications in the total synthesis of complex natural products and the

development of novel pharmaceuticals.[1]

Quantitative Data from the Seminal 1981 Publication
The following tables summarize the quantitative data presented by S. Nahm and S. M. Weinreb

in their original 1981 Tetrahedron Letters publication, showcasing the yields for the synthesis of

various ketones and aldehydes from Weinreb amides.

Table 1: Synthesis of Ketones from Weinreb Amides

Weinreb Amide (R-
CON(OCH₃)CH₃)

Organometallic
Reagent (R'M)

Product (R-CO-R') Yield (%)

C₆H₅CON(OCH₃)CH₃ CH₃MgBr C₆H₅COCH₃ 92

C₆H₅CON(OCH₃)CH₃ C₆H₅MgBr C₆H₅COC₆H₅ 94

n-

C₄H₉CON(OCH₃)CH₃
C₆H₅Li n-C₄H₉COC₆H₅ 87

(CH₃)₂CHCON(OCH₃)

CH₃
C₆H₅CH₂MgCl (CH₃)₂CHCOCH₂C₆H₅ 85

c-

C₆H₁₁CON(OCH₃)CH₃
CH₃Li c-C₆H₁₁COCH₃ 90

Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.

Table 2: Synthesis of Aldehydes from Weinreb Amides by Reduction
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Weinreb Amide (R-
CON(OCH₃)CH₃)

Reducing Agent Product (R-CHO) Yield (%)

C₆H₅CON(OCH₃)CH₃ LiAlH₄ C₆H₅CHO 85

n-

C₉H₁₉CON(OCH₃)CH₃
LiAlH₄ n-C₉H₁₉CHO 80

Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.

Core Experimental Protocols
The following are detailed experimental protocols adapted from the original 1981 publication by

Weinreb and Nahm and other reliable sources for the preparation of Weinreb amides and their

subsequent conversion to ketones and aldehydes.

Protocol 1: General Procedure for the Preparation of N-
Methoxy-N-methylamides (Weinreb Amides) from Acid
Chlorides
This protocol describes the formation of a Weinreb amide from an acid chloride and N,O-

dimethylhydroxylamine hydrochloride.

Materials:

Acid chloride (1.0 equiv)

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:

A solution of the acid chloride (1.0 equiv) in anhydrous dichloromethane is cooled to 0 °C in

an ice bath.

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) is added to the solution.

Pyridine (2.2 equiv) is added dropwise to the stirred mixture at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or

until the reaction is complete as monitored by thin-layer chromatography (TLC).

The reaction is quenched by the addition of water.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic layers are washed successively with saturated aqueous sodium

bicarbonate solution and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude Weinreb amide can be purified by distillation or flash column chromatography on

silica gel.

Protocol 2: General Procedure for the Synthesis of
Ketones from Weinreb Amides
This protocol details the reaction of a Weinreb amide with a Grignard or organolithium reagent

to yield a ketone.

Materials:

Weinreb amide (1.0 equiv)

Grignard reagent (e.g., RMgBr) or Organolithium reagent (e.g., RLi) (1.1 - 1.5 equiv)

Tetrahydrofuran (THF), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution or 1N HCl

Diethyl ether or Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

The Weinreb amide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran under an inert

atmosphere (e.g., argon or nitrogen) and cooled to 0 °C or -78 °C.

The Grignard or organolithium reagent (1.1 - 1.5 equiv) is added dropwise to the stirred

solution.

The reaction mixture is stirred at the same temperature for 1-3 hours, or until the starting

material is consumed as indicated by TLC.

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride

solution or 1N HCl at the reaction temperature.

The mixture is allowed to warm to room temperature and extracted with diethyl ether or ethyl

acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude ketone is purified by distillation or flash column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of
Aldehydes from Weinreb Amides
This protocol outlines the reduction of a Weinreb amide to an aldehyde using lithium aluminum

hydride.

Materials:
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Weinreb amide (1.0 equiv)

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 equiv)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

A suspension of lithium aluminum hydride (1.5 - 2.0 equiv) in anhydrous tetrahydrofuran is

cooled to 0 °C under an inert atmosphere.

A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is added dropwise to the

LiAlH₄ suspension.

The reaction mixture is stirred at 0 °C for 30 minutes to 1 hour.

The reaction is carefully quenched by the sequential dropwise addition of water, followed by

15% aqueous NaOH, and then more water (Fieser workup). Alternatively, the reaction can be

quenched by the addition of saturated aqueous sodium sulfate solution until a granular

precipitate forms.

The resulting slurry is stirred vigorously for 15-30 minutes and then filtered through a pad of

Celite®.

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under

reduced pressure to afford the crude aldehyde.

Purification can be achieved by distillation or flash column chromatography.

Visualizing the Weinreb Amide Chemistry
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The following diagrams, generated using the DOT language, illustrate the key mechanistic

pathway and the general experimental workflow for the Weinreb ketone synthesis.

Mechanism of the Weinreb Ketone Synthesis
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Caption: Mechanism of the Weinreb Ketone Synthesis.
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General Experimental Workflow for Weinreb Ketone Synthesis
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Caption: General Experimental Workflow for Weinreb Ketone Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION
USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog
[mychemblog.com]

3. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

4. Weinreb_ketone_synthesis [chemeurope.com]

To cite this document: BenchChem. [The Weinreb Amide: A Cornerstone of Modern Ketone
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060321#discovery-and-history-of-weinreb-amides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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